Diethoxy(3-isocyanatopropyl)methylsilane
Overview
Description
Diethoxy(3-isocyanatopropyl)methylsilane is an organosilicon compound characterized by the presence of both ethoxy and isocyanate functional groups attached to a silicon atom. This compound is known for its reactivity and versatility, making it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
Diethoxy(3-isocyanatopropyl)methylsilane is an organosilicon compound that primarily targets active functional groups such as -OH, -NH2, and -SH . These functional groups are commonly found in a variety of organic and inorganic substances, making this compound a versatile compound in chemical reactions .
Mode of Action
The mode of action of this compound involves its reaction with these active functional groups. The isocyanate group (-NCO) in the compound reacts with -OH, -NH2, and -SH groups to form urethane, urea, and thiourethane linkages, respectively . This reaction results in the synthesis of new small functional molecules or hybrid functional polymers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of new functional molecules or hybrid functional polymers . The compound imparts a moisture-curing silane crosslinking mechanism to the modified polymer . This mechanism can lead to the formation of a three-dimensional network structure in the polymer, enhancing its physical and chemical properties .
Pharmacokinetics
It’s important to note that the compound has a predicted density of 094±01 g/cm3 and a predicted boiling point of 2350±230 °C . These properties may influence its distribution, metabolism, and excretion in a hypothetical biological system.
Result of Action
The result of the action of this compound is the formation of new functional molecules or hybrid functional polymers with enhanced properties . When used as an adhesion promoter, it provides good adhesion for difficult-to-treat substrates .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound reacts slowly with moisture/water . Therefore, the presence of moisture can influence the rate of reaction and the properties of the resulting products. Additionally, the compound should be stored in a sealed container, away from fire sources and oxidizing agents, in a cool, dry place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxy(3-isocyanatopropyl)methylsilane typically involves a multi-step reaction process. The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditions. Following this, an isocyanate functional group is introduced through a reaction with an alkyl isocyanate, such as isocyanatopropyl, in the presence of a catalyst . This process requires precise control over reaction conditions such as temperature and pressure, as well as the use of specific catalysts to promote the reaction without decomposing the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethoxy(3-isocyanatopropyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of urethanes and urea derivatives.
Addition Reactions: The isocyanate group readily reacts with nucleophiles, particularly amines and alcohols, to form stable adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and catalysts such as rhodium-bis(oxazolinyl)phenyl complexes . Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound include urethanes, urea derivatives, and various organosilicon compounds with enhanced properties such as increased durability and chemical resistance .
Scientific Research Applications
Diethoxy(3-isocyanatopropyl)methylsilane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Methyldiethoxysilane: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.
Triethoxysilane: Contains three ethoxy groups and is used in similar applications but with different reactivity profiles.
Dimethoxydimethylsilane: Contains two methoxy groups and is used in the synthesis of various organosilicon compounds.
Uniqueness
Diethoxy(3-isocyanatopropyl)methylsilane is unique due to the presence of both ethoxy and isocyanate functional groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions, making it valuable in the synthesis of advanced materials and polymers .
Properties
IUPAC Name |
diethoxy-(3-isocyanatopropyl)-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3Si/c1-4-12-14(3,13-5-2)8-6-7-10-9-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIFJEUHCQYNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCN=C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548213 | |
Record name | Diethoxy(3-isocyanatopropyl)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33491-28-0 | |
Record name | Diethoxy(3-isocyanatopropyl)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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